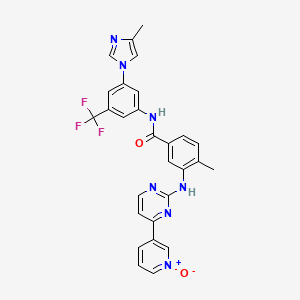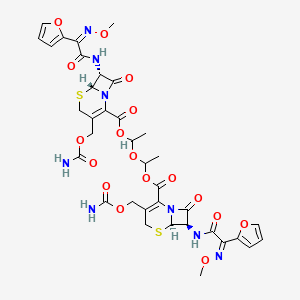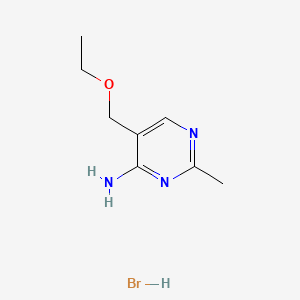![molecular formula C19H16F3N3O3 B565823 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1643462-64-9](/img/no-structure.png)
6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione, is a pharmaceutical reference standard . It has a molecular formula of C19H16F3N3O3 and a molecular weight of 391.34 .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is a topic of active research . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a trifluoromethyl group, and a pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.34 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis of Intermediates for C-azanucleosides
The synthesis of 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones has been described as a method to produce intermediates for the synthesis of C-azanucleosides. The process involves the reaction of phosphorus trichloride, 2-pyrrolidones, and 6-aminopyrimidines, leading to condensation and the formation of these intermediates. This synthesis route opens pathways for the development of new C-azanucleosides, which have potential applications in medicinal chemistry and drug development (Martirosyan et al., 2010).
HIV Type 1 and Type 2 Inhibitors
Research into the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives has highlighted their potent inhibitory action against HIV-1 and HIV-2 reverse transcriptase. This class of compounds has shown significant antiviral activity, which is highly dependent on their molecular fit into the binding pocket of the non-nucleoside reverse transcriptase inhibitors. The homocyclic modifications in these compounds have led to new non-nucleoside RT inhibitors with substantial improvements in antiviral efficacy and reduced cellular cytotoxicity (Buckheit et al., 2007).
Development of New Derivatives with Biological Activity
An efficient methodology has been reported for the synthesis of 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinedione derivatives using Fe3O4@TiO2 nanocomposite as a catalyst. This process highlights the potential of creating new derivatives with enhanced biological activities through innovative synthesis techniques (Fakheri-Vayeghan et al., 2018).
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "3-Trifluoromethylpyridine-2-carboxylic acid", "2-methyl-4-nitrophenol", "Ethyl acetoacetate", "Sodium ethoxide", "Chloroacetyl chloride", "Methyl iodide", "Sodium hydride", "Diethyl malonate" ], "Reaction": [ "Step 1: Synthesis of 3-Trifluoromethyl-2-hydroxypyridine", "React 3-Trifluoromethylpyridine-2-carboxylic acid with chloroacetyl chloride in the presence of triethylamine to obtain 3-Trifluoromethylpyridine-2-acetyl chloride.", "React 3-Trifluoromethylpyridine-2-acetyl chloride with sodium ethoxide to obtain 3-Trifluoromethyl-2-hydroxypyridine.", "Step 2: Synthesis of 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol", "React 3-Trifluoromethyl-2-hydroxypyridine with 2-methyl-4-nitrophenol in the presence of sodium hydride to obtain 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol.", "Step 3: Synthesis of Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate", "React 4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenol with ethyl acetoacetate in the presence of potassium carbonate to obtain Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate.", "Step 4: Synthesis of 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione", "React Ethyl 2-(4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl)-3-oxobutanoate with methyl iodide in the presence of potassium carbonate to obtain 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione." ] } | |
| 1643462-64-9 | |
Molecular Formula |
C19H16F3N3O3 |
Molecular Weight |
391.35 |
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C |
synonyms |
1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)








